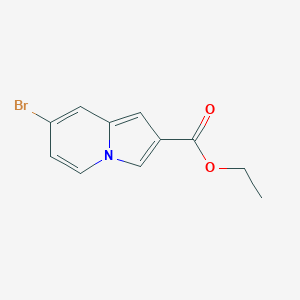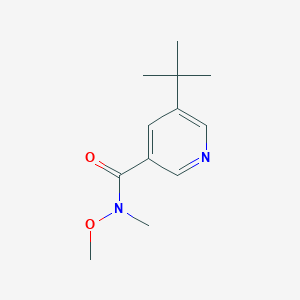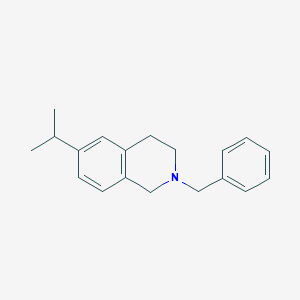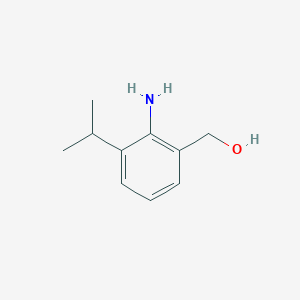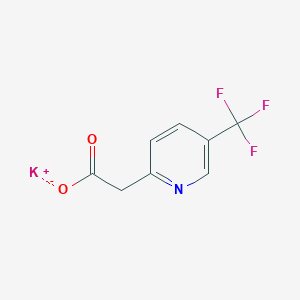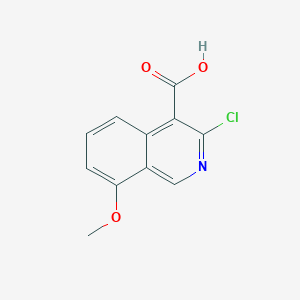
3-Chloro-8-methoxyisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-methoxyisoquinoline-4-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and a carboxylic acid group at the fourth position on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 3-chloro-8-methoxyisoquinoline, the carboxylation reaction can be carried out using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Chloro-8-methoxyisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
3-Chloro-8-methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Chloro-8-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the isoquinoline ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target proteins, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 3-Chloroisoquinoline-4-carboxylic acid
- 8-Methoxyisoquinoline-4-carboxylic acid
- 3-Chloro-8-methoxyquinoline-4-carboxylic acid
Uniqueness
3-Chloro-8-methoxyisoquinoline-4-carboxylic acid is unique due to the specific combination of functional groups on the isoquinoline ring. The presence of both chloro and methoxy groups provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
3-chloro-8-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-7(8)5-13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
QMFKTUFFYJCJTR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
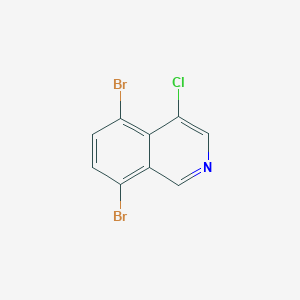
![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
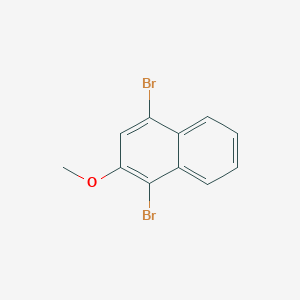
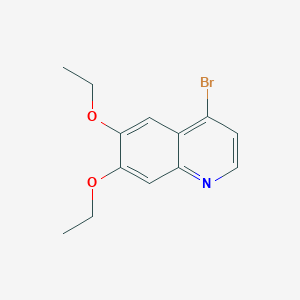
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
